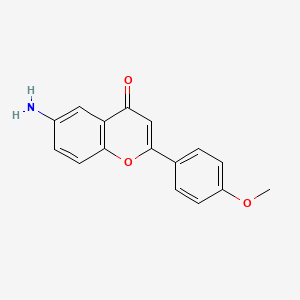

6-amino-2-(4-methoxyphenyl)-4H-chromen-4-one

Beschreibung

Eigenschaften

IUPAC Name |

6-amino-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-9H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMJOYJKNBAFEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of 4-methoxyphenylglyoxal with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one in the presence of a base such as triethylamine. The reaction proceeds through a multicomponent condensation mechanism, followed by cyclization to form the chromen-4-one core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-2-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the chromen-4-one core.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.

Wirkmechanismus

The mechanism of action of 6-amino-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chromen-4-one core can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Features

The compound’s structure differs from related chromones in substitution patterns (positions and functional groups), which critically influence physicochemical and biological properties. Key analogues include:

Physicochemical Properties

- Solubility: The amino group in the target compound improves water solubility compared to methoxy- or hydroxy-substituted analogues (e.g., formononetin) .

- Electronic Properties : Substituents alter HOMO-LUMO gaps. For example, isoginkgetin’s dimeric structure lowers the energy gap, enhancing electron transfer in SARS-CoV-2 inhibition .

- Spectroscopic Behavior: Amino groups shift UV-Vis absorption maxima compared to hydroxy/methoxy groups, as seen in spectrophotometric reagents like 3-hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one .

Biologische Aktivität

6-amino-2-(4-methoxyphenyl)-4H-chromen-4-one, a derivative of the chromenone family, has garnered attention for its potential biological activities, including antiviral, anticancer, and antifungal properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of 6-amino-2-(4-methoxyphenyl)-4H-chromen-4-one is characterized by the presence of an amino group and a methoxy-substituted phenyl moiety attached to the chromenone backbone. This structural configuration is believed to contribute significantly to its biological activities.

Antiviral Activity

Recent studies have demonstrated that derivatives of chromenone exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). A notable compound from the same family, 7-{3-[(3,4-dimethoxyphenethyl)amino]-2-hydroxypropoxy}-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one (6b), showed approximately two-fold higher anti-HCV effects compared to ribavirin. The effective concentration (EC50) for 6b was reported at 6.53 μM compared to 13.16 μM for ribavirin, with a selectivity index indicating lower cytotoxicity .

The antiviral mechanism involves the induction of heme oxygenase-1 (HO-1) expression through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). This pathway is crucial as it enhances cellular defense mechanisms against viral replication .

Anticancer Activity

The anticancer potential of chromenone derivatives has been explored extensively. Compounds similar to 6-amino-2-(4-methoxyphenyl)-4H-chromen-4-one have been evaluated for their ability to inhibit cancer cell proliferation in various human cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells.

Efficacy in Cancer Cell Lines

In vitro studies have shown that certain derivatives possess higher cytotoxicity than standard chemotherapeutics like cisplatin and topotecan. The mechanism involves inhibition of topoisomerase enzymes critical for DNA replication and cell division, which is vital for cancer cell growth .

Antifungal Activity

Research also indicates that chromenone derivatives exhibit antifungal properties against various Candida species. The minimum inhibitory concentrations (MICs) suggest that some compounds are as effective as fluconazole, a common antifungal treatment .

The antifungal action is attributed to the inhibition of cytochrome P450 enzymes in fungi, which are essential for ergosterol biosynthesis—a critical component of fungal cell membranes. Molecular docking studies have confirmed the binding affinity of these compounds to key active sites in fungal enzymes .

Case Studies

Several case studies have highlighted the promising biological activities of chromenone derivatives:

- Study on HCV Inhibition : A study demonstrated that compound 6b significantly reduced HCV replication in infected Ava5 cells without cytotoxic effects. The results indicated a dose-dependent decrease in HCV protein synthesis and RNA replication .

- Anticancer Efficacy : In another study focusing on anticancer activity, several derivatives were synthesized and tested against multiple cancer cell lines. The findings revealed that certain compounds exhibited IC50 values lower than those of established chemotherapeutics, indicating their potential as alternative treatments .

Q & A

Basic Research Question

- -NMR: The amino group (-NH₂) appears as a broad singlet at δ 5.5–6.0 ppm, while the methoxy group (-OCH₃) resonates as a sharp singlet at δ 3.8–4.0 ppm. Aromatic protons in the chromenone core show characteristic splitting patterns (e.g., doublets for H-5 and H-7) .

- IR: N-H stretching vibrations at 3300–3500 cm⁻¹ confirm the amino group. Carbonyl (C=O) stretches appear at ~1650 cm⁻¹ .

- MS: ESI-MS in positive mode typically shows [M+H]⁺ peaks. Fragmentation patterns (e.g., loss of NH₃ or CH₃O) aid in structural validation .

What are the challenges in crystallizing 6-amino-2-(4-methoxyphenyl)-4H-chromen-4-one, and how can SHELXL be utilized for its structural refinement?

Advanced Research Question

- Crystallization challenges: The amino group’s polarity can hinder crystal formation. Solvent screening (e.g., DMF/water or ethyl acetate/hexane) and slow evaporation are recommended .

- SHELXL refinement: Use the SHELX suite for high-resolution data. Key steps include:

How do structural modifications at the 6-position (e.g., amino vs. hydroxyl groups) impact the compound’s biological activity?

Advanced Research Question

- SAR insights: The amino group enhances hydrogen-bonding potential compared to hydroxyl, improving interactions with targets like kinases or receptors. For example:

- Antimicrobial activity: 6-Amino derivatives show higher MIC values against S. aureus than hydroxylated analogs, likely due to improved membrane penetration .

- Receptor binding: Docking studies (e.g., with adenosine A2B receptors) reveal amino groups increase binding affinity via π-π stacking and H-bond interactions .

- Methodology: Compare IC₅₀ values from enzyme assays and validate via molecular dynamics simulations .

What computational methods are recommended for predicting the binding affinity of this compound to target proteins?

Advanced Research Question

- Docking protocols: Use AutoDock Vina or Schrödinger Glide with the following parameters:

- Grid box: Centered on the active site (e.g., ATP-binding pocket of kinases).

- Scoring: MM-GBSA for binding free energy calculations .

- Case study: For estrogen receptor binding, the methoxyphenyl group aligns with hydrophobic residues (Leu387), while the amino group forms H-bonds with Asp351 .

How can discrepancies in biological assay data for 6-amino derivatives be resolved?

Advanced Research Question

- Data contradictions: Variability in cytotoxicity assays may arise from:

- Resolution: Replicate assays in triplicate, include positive controls (e.g., doxorubicin), and use orthogonal methods like colony-forming assays .

What are effective strategies for regioselective introduction of the amino group at the 6-position?

Basic Research Question

- Nitration-reduction route:

- Step 1: Nitration of 2-(4-methoxyphenyl)-4H-chromen-4-one using HNO₃/H₂SO₄ yields 6-nitro derivatives.

- Step 2: Reduction with Fe/HCl or catalytic hydrogenation (Pd/C) to the amino group .

- Direct amination: Use Cu-catalyzed Ullmann coupling with NH₃ or protected amines, optimizing temperature (80–100°C) and solvent (DMF or DMSO) .

How does the amino group influence solubility and bioavailability, and what formulation strategies can address these challenges?

Advanced Research Question

- Solubility profile: The amino group increases water solubility compared to methoxy or hydroxyl analogs (e.g., logP reduced by ~0.5 units) .

- Bioavailability enhancement:

- Salt formation: Hydrochloride salts improve stability and dissolution rates.

- Nanoformulation: Use PLGA nanoparticles (100–200 nm) for sustained release in in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.